molecular formula C12H13BrFNO B7873165 4-bromo-N-cyclopentyl-3-fluorobenzamide

4-bromo-N-cyclopentyl-3-fluorobenzamide

Cat. No.: B7873165
M. Wt: 286.14 g/mol
InChI Key: GFVWJHWCRSQANN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentyl-3-fluorobenzamide is an organic compound with the molecular formula C13H13BrFNO It is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group attached to the nitrogen atom, and a fluorine atom at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atom is introduced at the third position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, column chromatography, or distillation to obtain high-purity product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the product meets the required specifications.

Types of Reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation at the cyclopentyl group to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzamides.

    Reduction Products: Cyclopentyl-3-fluoroaniline.

    Oxidation Products: Cyclopentyl-3-fluorobenzoic acid.

Scientific Research Applications

4-Bromo-N-cyclopentyl-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    4-Bromo-N-cyclopentylbenzamide: Lacks the fluorine atom, which may affect its binding properties and reactivity.

    3-Fluoro-N-cyclopentylbenzamide: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.

    4-Bromo-N-cyclohexyl-3-fluorobenzamide: Contains a cyclohexyl group instead of a cyclopentyl group, which can influence its steric and electronic properties.

Uniqueness: 4-Bromo-N-cyclopentyl-3-fluorobenzamide is unique due to the combined presence of bromine, fluorine, and a cyclopentyl group, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications compared to its analogs.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-6-5-8(7-11(10)14)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVWJHWCRSQANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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